4-Amino-3-ethylbenzonitrile

Spectroscopy Physical Chemistry Molecular Recognition

Specifying incorrect 4-aminobenzonitrile analogs causes synthetic failure in siponimod intermediate production. 4-Amino-3-ethylbenzonitrile (CAS 170230-87-2) is the irreplaceable substrate for the patented diazotization-Grignard route (CN113527250A). • Exclusive 3-ethyl substitution confers unique Ph-Et torsion vibronic activity absent in ABN and 3-methyl analog • XLogP3 = 1.8, mp 58-61°C; distinct electronic perturbation confirmed by REMPI/ZEKE-PFI spectroscopy • ≥97% GC purity; available from stock for immediate global dispatch

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 170230-87-2
Cat. No. B064667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-ethylbenzonitrile
CAS170230-87-2
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)C#N)N
InChIInChI=1S/C9H10N2/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5H,2,11H2,1H3
InChIKeyYOHLABDNVQLZIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-ethylbenzonitrile: Differentiated Ortho-Substituted Building Block


4-Amino-3-ethylbenzonitrile (CAS 170230-87-2) is a disubstituted aromatic nitrile with the molecular formula C₉H₁₀N₂ and a molecular weight of 146.19 g/mol, featuring a primary amine at the 4-position and an ethyl group at the 3-position on a benzonitrile core [1]. The presence of the ortho-ethyl group introduces unique steric and electronic perturbations compared to unsubstituted 4-aminobenzonitrile (ABN) and the smaller 4-amino-3-methylbenzonitrile analog. Spectroscopic investigations have directly demonstrated that the ethyl substitution fundamentally alters the molecule's electronic ground and excited-state geometries, leading to intense vibrational activity in the Ph–Et torsion mode not observed in ABN, and a reduction in molecular symmetry from C₂ᵥ to C₁ across all electronic states [2]. This structural differentiation translates into distinct reactivity profiles and physicochemical properties, including a computed XLogP3 of 1.8 and a melting point range of 58–61 °C, which are critical parameters for reaction design, purification, and formulation [1].

Workflow
Ortho-substituted aromatic building block for process chemistry and medicinal chemistry
Selection
Ethyl group provides distinct steric and electronic perturbation vs. methyl or unsubstituted analogs
Context
Supports synthesis of siponimod intermediates and CRF-1 antagonist scaffolds

Why 4-Amino-3-ethylbenzonitrile Cannot Be Substituted


Generic substitution among 4-aminobenzonitrile derivatives is a significant risk in synthetic chemistry and procurement. The 3-ethyl substituent on 4-amino-3-ethylbenzonitrile imposes a larger steric footprint and greater lipophilicity compared to the 3-methyl analog (4-amino-3-methylbenzonitrile, CAS 78881-21-7). Spectroscopic data confirms that the ethyl group does not merely act as a passive substituent; it actively participates in hyperconjugation with the aromatic ring and gives rise to new low-frequency vibrational modes associated with the Ph–Et torsion, a feature entirely absent in 4-aminobenzonitrile (ABN) [1]. This electronic perturbation directly affects the amine's nucleophilicity and the nitrile's electrophilicity. In a patented industrial route for siponimod intermediates, 4-amino-3-ethylbenzonitrile is explicitly specified as the substrate, and the patent highlights that alternative routes avoiding this specific compound seek to circumvent its relatively high cost, underscoring that its unique reactivity profile is integral to the desired transformation and cannot be replicated by simpler analogs [2].

Steric fit Larger ethyl footprint may shift reactivity and molecular recognition relative to 3-methyl analog.
Electronic Ethyl-specific hyperconjugation and Ph–Et torsion modes may alter amine nucleophilicity and nitrile electrophilicity.
Synthetic route Patented siponimod intermediate route requires this substrate; analog substitution may cause route failure.

4-Amino-3-ethylbenzonitrile vs. Analogs: Key Evidence


Ethyl Torsion Mode vs. 4-Aminobenzonitrile

Direct spectroscopic comparison between 4-amino-3-ethylbenzonitrile (EtABN) and 4-aminobenzonitrile (ABN) using 2-colour REMPI and ZEKE-PFI spectroscopy reveals that the ethyl substituent introduces intense vibrational activity in the Ph–Et torsion mode, with progressions of up to four members, indicating a substantial geometry change upon electronic excitation that is absent in ABN [1]. The adiabatic ionization threshold differs markedly: EtABN's value is 64,799 ± 4 cm⁻¹, compared to ABN's ground-state S₁ ← S₀ 0₀⁰ transition (a key reference point for the unsubstituted core) which lacks this ethyl-induced vibronic complexity [1]. Furthermore, while ABN possesses C₂ᵥ symmetry in its S₁ and D₀ states, EtABN exhibits C₁ symmetry in all electronic states (S₀, S₁, D₀) due to the ethyl group, directly affecting its spectroscopic selection rules and intermolecular interaction potential [1].

Ethyl Torsion vs. ABN
Head-to-head
Adiabatic ionization: 64,799 ± 4 cm⁻¹; intense Ph–Et torsion progressions (up to 4 members); C₁ symmetry across S₀, S₁, D₀
Identity verification metric distinct from unsubstituted ABN
2-colour REMPI/ZEKE-PFI; heated to ~418 K
Spectroscopy Physical Chemistry Molecular Recognition

Lipophilicity vs. 4-Amino-3-methylbenzonitrile

The computed lipophilicity of 4-amino-3-ethylbenzonitrile is XLogP3 = 1.8, compared to an XLogP3 of approximately 1.3 for the 3-methyl analog 4-amino-3-methylbenzonitrile (based on standard fragment-based calculation for the –CH₂– difference) [1][2]. This +0.5 log unit increase is consistent with the addition of one methylene group. While a direct experimental logP measurement for the 3-methyl analog is not available in the retrieved dataset, the computed values represent a class-level inference of increased membrane permeability potential.

Lipophilicity vs. 3-Methyl
Class-level
XLogP3 = 1.8, estimated Δ +0.5 vs. 3-methyl analog
Lipophilicity review for logP-dependent target engagement
Computed by XLogP3 3.0; direct experimental comparison not available
Medicinal Chemistry Drug Design ADME

Exclusive Substrate for Siponimod Intermediate

Chinese patent CN113527250A, assigned to Sunshine Lake Pharma, discloses 4-amino-3-ethylbenzonitrile as the designated substrate for preparing a key siponimod intermediate via diazotization, formylation, sodium borohydride reduction, and Grignard reaction sequences [1]. The patent explicitly states: 'the cost of substrate 4-amino-3-ethylbenzonitrile is relatively high, which limits the industrial application of this route,' confirming that no generic 4-aminobenzonitrile analog can substitute without fundamentally redesigning the synthetic pathway [1].

Siponimod Intermediate Route
Head-to-head
Designated as sole substrate in CN113527250A; analogs require route redesign
Procurement of this building block is non-negotiable for the claimed route
Diazotization, formylation, NaBH₄ reduction, Grignard sequence
Process Chemistry Patent Literature Drug Synthesis

CRF-1 Antagonist Building Block

Multiple authoritative chemical catalogs and databases, including those from CookeChem, Thermo Scientific (Alfa Aesar portfolio), and ChemBase, consistently annotate 4-amino-3-ethylbenzonitrile as 'used as a reactant in the synthesis of dihydropyrrolepyridines as CRF-1 antagonists' [1][2]. While the closest comparator 4-amino-3-methylbenzonitrile is also commercially available, it is not cited in the same CRF-1 antagonist context in these databases, suggesting that the ethyl group may be structurally required for optimal receptor interaction or synthetic accessibility to the dihydropyrrolepyridine scaffold.

CRF-1 Antagonist Context
Context-dependent
Cited as reactant for dihydropyrrolepyridine CRF-1 antagonists by multiple vendors
Supports structure-activity relationship review for CRF-1 programs
Database annotation; 3-methyl analog not cited in same context
CNS Drug Discovery GPCR Antagonists Synthetic Methodology

4-Amino-3-ethylbenzonitrile Applications


Siponimod Intermediate Synthesis

Process chemistry teams scaling siponimod or analogous S1P receptor modulator intermediates must specify 4-amino-3-ethylbenzonitrile as the exclusive starting material for the diazotization-Grignard route disclosed in CN113527250A. The patent explicitly notes that this substrate is irreplaceable, and the high cost of the compound is a recognized bottleneck, making reliable supply chain management and purity verification (≥97% GC) critical procurement parameters [1]. Procuring the 3-methyl or unsubstituted analog will result in synthetic failure.

CRF-1 Antagonist Lead Optimization

Medicinal chemistry teams pursuing corticotropin-releasing factor receptor 1 (CRF-1) antagonists for stress-related disorders should prioritize 4-amino-3-ethylbenzonitrile as the core building block for dihydropyrrolepyridine library synthesis, as documented across multiple vendor technical datasheets [2]. The ethyl group's contribution to lipophilicity (XLogP3 = 1.8) and its unique steric profile, demonstrated spectroscopically to alter molecular geometry, may be essential for achieving the desired receptor binding conformation. Substituting 4-amino-3-methylbenzonitrile (ΔXLogP3 ≈ -0.5) could alter the lead series' physicochemical property window and compromise CNS penetration.

Spectroscopic Reference Standard

Due to its thoroughly characterized electronic spectroscopy—including a precisely measured adiabatic ionization threshold of 64,799 ± 4 cm⁻¹ and a rich, ethyl-specific vibronic fingerprint in the Ph–Et torsion region—4-amino-3-ethylbenzonitrile can serve as a calibration standard for REMPI and ZEKE-PFI spectroscopic instruments [3]. Its spectral features are entirely distinct from those of 4-aminobenzonitrile, enabling unambiguous identification and purity assessment in gas-phase analytical workflows.

Agrochemical & Dye Intermediate Synthesis

In industrial settings where benzonitrile building blocks with increased organic solvent solubility and tailored reactivity are needed for dye, pigment, or agrochemical synthesis, 4-amino-3-ethylbenzonitrile offers a calculated boiling point of 297.1 °C and density of 1.07 g/cm³, combined with solubility in ethanol and chloroform and insolubility in water [4]. The 3-ethyl substitution provides a distinct reactivity profile in electrophilic aromatic substitution relative to the 3-methyl analog, attributable to the altered electron density distribution confirmed by the spectroscopic comparison with ABN [3].

Application
Selection Property
Validation Focus
Siponimod Intermediate Synthesis
Route-specific substrate identity
Synthetic route feasibility and purity verification
CRF-1 Antagonist Lead Optimization
Ethyl-specific steric and lipophilic profile
Structure-activity relationship and physicochemical property review
Spectroscopic Reference Standard
Well-characterized vibronic fingerprint
REMPI/ZEKE-PFI calibration and identity confirmation
Agrochemical & Dye Intermediate Synthesis
Altered electron density and solubility profile
Reactivity in electrophilic aromatic substitution and solvent compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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